Cas no 790271-06-6 (2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)

2-Bromo-5-(ethylsulfamoyl)benzoic acid is a brominated sulfonamide-substituted benzoic acid derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a reactive bromo substituent and an ethylsulfamoyl group, making it a versatile intermediate for synthesizing biologically active compounds. The compound’s benzoic acid moiety provides a carboxyl functional group for further derivatization, while the sulfonamide group enhances its potential as a pharmacophore in drug discovery. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor modulators. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid structure
790271-06-6 structure
商品名:2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid
CAS番号:790271-06-6
MF:C9H10BrNO4S
メガワット:308.149000644684
CID:2112721
PubChem ID:2512632

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-[(ethylamino)sulfonyl]Benzoic acid
    • 2-bromo-5-(ethylsulfamoyl)benzoic Acid
    • Z53038491
    • SR-01000058753-1
    • G21532
    • AKOS000118582
    • EN300-11039
    • DA-26804
    • 790271-06-6
    • DTXSID701258031
    • QGB27106
    • SR-01000058753
    • 2-bromo-5-(ethylsulfamoyl)benzoicAcid
    • CS-0222111
    • SCHEMBL12225750
    • 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid
    • インチ: InChI=1S/C9H10BrNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
    • InChIKey: NWFCKUNKCMNENA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 306.95139Da
  • どういたいしつりょう: 306.95139Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 91.9Ų

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-11039-5.0g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
5g
$908.0 2023-06-17
Enamine
EN300-11039-0.1g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
0.1g
$83.0 2023-10-27
Enamine
EN300-11039-2.5g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
2.5g
$614.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292781-100mg
2-Bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
100mg
¥2235.00 2024-07-28
Enamine
EN300-11039-10g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
10g
$1346.0 2023-10-27
Aaron
AR019KRH-10g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
10g
$1876.00 2023-12-15
Aaron
AR019KRH-50mg
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
50mg
$98.00 2025-02-14
Aaron
AR019KRH-5g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
5g
$1274.00 2025-02-14
Enamine
EN300-11039-5g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
5g
$908.0 2023-10-27
1PlusChem
1P019KJ5-1g
2-bromo-5-(ethylsulfamoyl)benzoic acid
790271-06-6 95%
1g
$450.00 2024-04-21

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid 関連文献

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acidに関する追加情報

Introduction to 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid (CAS No. 790271-06-6)

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid, identified by its Chemical Abstracts Service (CAS) number 790271-06-6, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoic acid derivatives, characterized by its bromine substituent at the second position and an ethylsulfamoyl group at the fifth position on the benzene ring. The unique structural features of this molecule make it a valuable scaffold for the development of novel therapeutic agents.

The< strong> benzoic acid core is a well-documented pharmacophore in medicinal chemistry, known for its antimicrobial, anti-inflammatory, and analgesic properties. The introduction of a< strong> bromine atom at the 2-position enhances the electrophilicity of the benzene ring, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in further functionalization for drug design. Additionally, the< strong> ethylsulfamoyl group introduces a polar and hydrophilic moiety, which can influence the solubility and bioavailability of derivatives.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways. 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid has been explored as a potential lead compound in several research studies due to its structural versatility. One notable area of investigation is its application as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the< strong> benzoic acid derivative , researchers aim to develop selective kinase inhibitors that can modulate these pathways effectively.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for biological activity. 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid has been utilized in virtual screening campaigns to identify potential hits against various therapeutic targets. The< strong> bromine substituent and< strong> ethylsulfamoyl group provide multiple interaction points with biological targets, making this compound a promising candidate for further optimization.

The synthesis of 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid typically involves multi-step organic transformations starting from commercially available precursors. The bromination step at the 2-position is critical and often requires careful optimization to ensure high yield and selectivity. Subsequent sulfamoylation introduces the ethylsulfamoyl group, which can be achieved through nucleophilic aromatic substitution or other coupling reactions. The final product is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

In vitro studies have demonstrated that derivatives of 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid exhibit interesting pharmacological properties. For instance, some derivatives have shown inhibitory activity against specific kinases, suggesting their potential use in oncology research. Additionally, preliminary data indicate that certain analogs may possess anti-inflammatory effects by modulating cytokine production pathways. These findings highlight the compound's significance as a building block for drug discovery efforts.

The< strong> pharmaceutical industry has been increasingly leveraging structure-activity relationship (SAR) studies to optimize lead compounds like 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid. By systematically varying substituents on the benzene ring, researchers can fine-tune the biological activity and pharmacokinetic properties of derivatives. This approach has led to the identification of several potent and selective inhibitors that are currently undergoing further preclinical development.

The< strong> chemical diversity of benzoic acid derivatives makes them attractive for designing molecules with tailored properties. The combination of halogenated aromatic rings and sulfonamide functionalities provides a rich framework for exploring new therapeutic modalities. As research continues to uncover novel biological targets and mechanisms, compounds like 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid are likely to play an increasingly important role in drug development pipelines.

In conclusion, 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid (CAS No. 790271-06-6) is a versatile intermediate with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research efforts continue to explore its applications in drug discovery, promising future advancements in human health.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.